Topotecan Carboxylic Acid Sodium Salt
Overview
Description
Topotecan Carboxylic Acid Sodium Salt is a derivative of Topotecan, a potent inhibitor of DNA topoisomerase I. It plays a significant role in cancer therapy, especially in ovarian cancer and small cell lung cancer. Topotecan undergoes a pH-dependent conversion to a carboxylated form, which lacks topoisomerase I inhibiting activity. This conversion is crucial for its mechanism of action and stability in physiological conditions (Herben et al., 1996).
Synthesis Analysis
The synthesis of Topotecan Carboxylic Acid Sodium Salt involves the conversion of Topotecan to its carboxylate form. This process is influenced by the pH of the environment, with the carboxylate form being predominant at physiological pH 7.4. The stability and activity of Topotecan in the bloodstream are significantly improved compared to its parent compound, camptothecin, due to reduced binding to serum albumin, which favors the lactone form over the carboxylate form (Mi et al., 1995).
Molecular Structure Analysis
The active form of Topotecan features a closed alpha-hydroxy lactone ring moiety, essential for its biological activity. However, this structure hydrolyzes rapidly under physiological conditions, leading to an inactive carboxylate form. The stability of Topotecan can be significantly enhanced by encapsulating the drug within liposomes, which helps in maintaining its lactone form in circulation (Burke & Gao, 1994).
Chemical Reactions and Properties
The interaction of Topotecan with DNA and Topoisomerase I is highly pH-dependent. The lactone form of Topotecan, which is active, can intercalate between DNA bases, turning Topo I into a DNA-damaging agent. This interaction is specific to the lactone form, and the conversion to the carboxylate form under physiological conditions decreases its activity (Bali et al., 2018).
Physical Properties Analysis
Topotecan Carboxylic Acid Sodium Salt's physical properties, including solubility and stability, are influenced by its carboxylate form. The solubility in water and physiological fluids is significantly higher in the carboxylate form compared to the lactone form, which is crucial for its administration and efficacy in chemotherapy (Craig et al., 1997).
Chemical Properties Analysis
The chemical properties of Topotecan Carboxylic Acid Sodium Salt, including its reactivity and interactions with biological molecules, are central to its mechanism as a chemotherapeutic agent. Its ability to intercalate into DNA and inhibit Topoisomerase I is a key aspect of its action against cancer cells, making its chemical behavior critical to its effectiveness and therapeutic applications (Bali et al., 2018).
Scientific Research Applications
Topotecan Carboxylic Acid Sodium Salt is a novel carboxylate metabolite of Topotecan . It’s part of the Topotecan API family and is categorized as an impurity and metabolite . The molecular formula of this compound is C23 H24 N3 O6 . Na, and it has a molecular weight of 461.44 .
Topotecan, from which this compound is derived, is a clinically useful anticancer drug . It’s a quinoline alkaloid that was originally isolated from the Chinese tree Camptotheca acuminata . It exhibits a unique mechanism of action involving the inhibition of topoisomerase I, which leads to the interruption of cell division processes .
The carboxylic acid form of Topotecan or its sodium salt, although soluble, has much lower anticancer potency as compared with Topotecan . Moreover, this ionic form preferentially binds to the human serum albumin (HSA), lowering the concentration of the accessible drug .
Topotecan, from which this compound is derived, is a clinically useful anticancer drug . It exhibits a unique mechanism of action involving the inhibition of topoisomerase I, which leads to the interruption of cell division processes .
The carboxylic acid form of Topotecan or its sodium salt, although soluble, has much lower anticancer potency as compared with Topotecan . Moreover, this ionic form preferentially binds to the human serum albumin (HSA), lowering the concentration of the accessible drug .
Topotecan, from which this compound is derived, is a clinically useful anticancer drug . It exhibits a unique mechanism of action involving the inhibition of topoisomerase I, which leads to the interruption of cell division processes .
The carboxylic acid form of Topotecan or its sodium salt, although soluble, has much lower anticancer potency as compared with Topotecan . Moreover, this ionic form preferentially binds to the human serum albumin (HSA), lowering the concentration of the accessible drug .
Safety And Hazards
Topotecan, the parent compound, is known to have several adverse effects including hematologic toxicity, loss of appetite, nausea, vomiting, hair loss, stomatitis, diarrhea, headache, fever, constipation, transient elevated transaminase, breathing difficulties, hematuria, and electrocardiogram abnormalities .
properties
IUPAC Name |
sodium;(2S)-2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNSEUWGSSBVQF-BQAIUKQQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N3NaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676166 | |
Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Topotecan Carboxylic Acid Sodium Salt | |
CAS RN |
123949-08-6 | |
Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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